molecular formula C11H11ClN2 B046364 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole CAS No. 916766-83-1

3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole

Cat. No.: B046364
CAS No.: 916766-83-1
M. Wt: 206.67 g/mol
InChI Key: YLJMPTWMRVXTQQ-UHFFFAOYSA-N
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Description

3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole is an organic compound with the molecular formula C11H11ClN2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole typically involves the reaction of 4-(chloromethyl)benzaldehyde with 1-methyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activities. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)benzyl alcohol
  • 4-(Chloromethyl)phenyl acetate
  • 3-Chloro-4-methylphenyl isocyanate

Uniqueness

3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole is unique due to the presence of both the chloromethyl group and the pyrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The pyrazole ring enhances its stability and potential for hydrogen bonding, while the chloromethyl group provides a reactive site for further functionalization.

Properties

IUPAC Name

3-[4-(chloromethyl)phenyl]-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c1-14-7-6-11(13-14)10-4-2-9(8-12)3-5-10/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJMPTWMRVXTQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640191
Record name 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916766-83-1
Record name 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol (1.00 g) in THF (15.0 mL) was added dropwise thionyl chloride (0.58 mL) under ice-cooling, and the mixture was stirred at 17° C. for 16 hr. The reaction mixture was diluted with water and ethyl acetate, and saturated aqueous sodium bicarbonate was added thereto. The organic layer was washed with saturated brine, and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (0.65 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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